molecular formula C32H28N2 B11516317 3,4-dimethyl-N-{(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}aniline

3,4-dimethyl-N-{(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}aniline

Cat. No.: B11516317
M. Wt: 440.6 g/mol
InChI Key: OODUHXMMNGXGIV-UHFFFAOYSA-N
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Description

(E)-N-(3,4-DIMETHYLPHENYL)-1-[1-(4-METHYLPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with various phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3,4-DIMETHYLPHENYL)-1-[1-(4-METHYLPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHANIMINE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzaldehyde with 1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde in the presence of a suitable base. The reaction is carried out under reflux conditions, often in a solvent like ethanol or methanol, to yield the desired imine product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3,4-DIMETHYLPHENYL)-1-[1-(4-METHYLPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.

Biology

In biological research, (E)-N-(3,4-DIMETHYLPHENYL)-1-[1-(4-METHYLPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHANIMINE is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe or ligand in biochemical assays.

Medicine

The compound’s potential medicinal properties are of interest, particularly in the development of new therapeutic agents. Its interactions with biological targets could lead to the discovery of novel drugs.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-N-(3,4-DIMETHYLPHENYL)-1-[1-(4-METHYLPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHANIMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-N-(3,4-DIMETHYLPHENYL)-1-[1-(4-METHYLPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHANIMINE shares similarities with other imine compounds, such as Schiff bases and azomethines.
  • Other pyrrole derivatives: Compounds with similar pyrrole structures but different substituents.

Uniqueness

The uniqueness of (E)-N-(3,4-DIMETHYLPHENYL)-1-[1-(4-METHYLPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHANIMINE lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C32H28N2

Molecular Weight

440.6 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-1-[1-(4-methylphenyl)-2,5-diphenylpyrrol-3-yl]methanimine

InChI

InChI=1S/C32H28N2/c1-23-14-18-30(19-15-23)34-31(26-10-6-4-7-11-26)21-28(32(34)27-12-8-5-9-13-27)22-33-29-17-16-24(2)25(3)20-29/h4-22H,1-3H3

InChI Key

OODUHXMMNGXGIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C3=CC=CC=C3)C=NC4=CC(=C(C=C4)C)C)C5=CC=CC=C5

Origin of Product

United States

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